Epoxomicin

Proteasome Inhibition Target Selectivity Calpain

Confounded by off-target calpain/cathepsin inhibition with MG132? Epoxomicin (CAS 134381-21-8) is the definitive selective, irreversible 20S proteasome inhibitor for unambiguous mechanistic studies. Key advantages: • CT-L β5 subunit IC50: 4 nM; no calpain, trypsin, or cathepsin B inhibition at ≤50 µM - clean proteasome-only readout • Irreversible covalent binding to LMP7/X/MECL1/Z catalytic subunits ensures sustained target engagement, enabling long-term resistance modeling vs. reversible inhibitors • Validated for antigen presentation modulation (0.5-1 µM), dopaminergic neuronal stress models in Parkinson's research, and immunodominance studies Supplied as white to off-white solid, ≥95% HPLC; ambient global shipping from BenchChem.

Molecular Formula C28H50N4O7
Molecular Weight 554.7 g/mol
CAS No. 134381-21-8
Cat. No. B1671546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxomicin
CAS134381-21-8
Synonymsepoxomicin
L-threoninamide, N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-
N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-L-threoninamide
Molecular FormulaC28H50N4O7
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C
InChIInChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1
InChIKeyDOGIDQKFVLKMLQ-JTHVHQAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epoxomicin: Selective 20S Proteasome Inhibitor


Epoxomicin (CAS 134381-21-8) is a naturally occurring epoxyketone-containing peptide [1] that acts as a potent, selective, and irreversible inhibitor of the 20S proteasome. Unlike many other proteasome inhibitors, epoxomicin specifically targets the chymotrypsin-like (CT-L) activity of the proteasome's β5 subunit, with an IC50 as low as 4 nM , and it covalently binds to the catalytic LMP7, X, MECL1, and Z subunits [2]. This unique mechanism and high selectivity profile differentiate it from a broad range of alternative proteasome inhibitors, making it a critical tool for research in proteasome biology, immunology, and inflammation.

1

Proteasome CT-L activity probe with reported selectivity over T-L and PGPH catalytic sites

2

Irreversible covalent inhibitor for sustained target engagement studies

3

Reported high selectivity over non-proteasomal proteases (calpain, cathepsin B) at tested concentrations

Why Epoxomicin Has No Generic Substitute


Generic substitution is scientifically invalid due to profound differences in target selectivity, binding kinetics, and off-target activity profiles among proteasome inhibitors. Epoxomicin's hallmark is its high selectivity for the proteasome's chymotrypsin-like activity over other catalytic activities (T-L and PGPH) and its remarkable lack of inhibition of non-proteasomal proteases like trypsin, calpain, and cathepsin B at up to 50 µM [1]. This contrasts sharply with less selective or reversible inhibitors like MG132, which also inhibits calpain [2], or lactacystin, which exhibits a different subunit selectivity profile [3]. Furthermore, epoxomicin's irreversible, covalent binding mechanism, conferred by its epoxyketone pharmacophore [4], provides a distinct and sustained pharmacodynamic effect that is not replicated by reversible inhibitors like bortezomib. These fundamental differences in mechanism and selectivity directly impact experimental outcomes, as detailed in the quantitative evidence below.

MG132: Reported calpain inhibition at low micromolar concentrations may confound proteasome-specific readouts in calpain-related pathways.

Lactacystin: Reported different subunit selectivity profile and lower inhibitory potency may alter antigen presentation assay outcomes.

Bortezomib: Reversible binding may not replicate sustained target engagement observed in long-term or resistance research models.

Epoxomicin: Differentiated Performance Evidence


Superior Proteasome Selectivity Over MG132

Epoxomicin demonstrates significantly greater selectivity for the proteasome over non-proteasomal proteases compared to the widely used peptide aldehyde inhibitor MG132. Epoxomicin does not inhibit non-proteasomal proteases like trypsin, chymotrypsin, papain, calpain, and cathepsin B at concentrations up to 50 µM [1]. In contrast, MG132 is a potent inhibitor of calpain, with a reported IC50 of 1.2 µM [2]. This difference in selectivity is critical for experiments where off-target inhibition of calpain or other proteases would confound results.

Selectivity
Head-to-head
Epoxomicin: no calpain inhibition at ≤50 µM
MG132: calpain IC50 1.2 µM
Supports cleaner proteasome-specific readouts in calpain-related studies
Reported in purified protease assays
Proteasome Inhibition Target Selectivity Calpain

Differential Antigen Presentation vs. Lactacystin

A direct comparative study by Schwarz et al. demonstrated that epoxomicin and lactacystin, while both selective proteasome inhibitors, exhibit distinct, dose-dependent, and epitope-specific effects on antigen presentation. At low, non-toxic concentrations (0.5-1 µM), both inhibitors reduced presentation of the viral epitopes NP118 and GP33, but markedly enhanced presentation of the GP276 epitope [1]. At higher concentrations, presentation of GP276 was also abrogated. Crucially, epoxomicin is a more potent inhibitor of the chymotrypsin-like activity than lactacystin [2], with independent data showing epoxomicin is approximately 100-fold more potent in inhibiting the 20S proteasome (IC50 ~9 nM vs. lactacystin's substantially higher IC50) .

Potency
Head-to-head
~100-fold more potent
IC50 9 nM vs. 900 nM
May enable desired effects at lower tested concentrations
In vitro antigen presentation and 20S proteasome assays
Immunoproteasome Antigen Presentation MHC Class I

Irreversible Covalent Binding vs. Bortezomib

Epoxomicin's mechanism of action is fundamentally different from reversible proteasome inhibitors like bortezomib. Epoxomicin contains an α',β'-epoxyketone pharmacophore that forms a stable, irreversible covalent adduct with the N-terminal threonine of the proteasome's active site [1]. Bortezomib, a boronic acid, binds reversibly, albeit with slow off-rate. The biological consequence of this difference is highlighted by studies showing that epoxomicin and its synthetic analog carfilzomib remain active in bortezomib-resistant multiple myeloma cell lines, whereas bortezomib loses efficacy [2].

Binding
Class-level
Epoxomicin: irreversible covalent adduct
Bortezomib: reversible binding
May provide sustained target engagement in resistance research models
Functional activity retained in bortezomib-resistant MM cells
Binding Kinetics Drug-Resistant Models Mechanism of Action

Differential Neurotoxicity vs. MG132 and Lactacystin

A direct comparative study in primary rat mesencephalic cultures evaluated the neurotoxic effects of four proteasome inhibitors: lactacystin, PSI, epoxomicin, and MG132. While all inhibitors were toxic to both dopaminergic and GABAergic neurons, the degree and specificity of toxicity varied among the compounds. Epoxomicin and the others caused dopaminergic cells to be up to 20% more affected than GABAergic neurons, a difference that was statistically significant and not observed with PSI [1]. Additionally, in a separate study on tubulin degradation, epoxomicin and lactacystin were found to be less effective than MG132 in suppressing tubulin loss, even at concentrations that completely inhibited TNFα-induced IκBα degradation [2], highlighting compound-specific downstream effects beyond simple proteasome inhibition.

Neurotoxicity
Head-to-head
Epoxomicin and others: >20% greater toxicity to dopaminergic vs. GABAergic neurons
PSI: no significant difference
Highlights compound-specific neuronal vulnerability outcomes
Primary rat mesencephalic cultures
Neurodegeneration Dopaminergic Neurons Cytotoxicity

Epoxomicin: Optimized Research Applications


Proteasome-Specific Roles in Calpain Pathways

Use epoxomicin to specifically inhibit the proteasome in cellular assays where calpain activity is a confounding factor. The verified lack of calpain inhibition at up to 50 µM [1] ensures that observed effects (e.g., on apoptosis, cytoskeletal remodeling, or neurodegenerative processes) can be confidently attributed to proteasome inhibition, unlike with the less selective inhibitor MG132.

MHC Class I Antigen Presentation Modulation

Employ epoxomicin at low, non-toxic concentrations (0.5-1 µM) to modulate antigen presentation in a dose- and epitope-specific manner, as validated by direct comparison with lactacystin [2]. This enables nuanced studies of immunodominance and the development of targeted immunotherapies without inducing off-target cytotoxicity or proliferation arrest.

Sustained Proteasome Inhibition for Drug Resistance

Apply epoxomicin in long-term cell culture assays to study the effects of irreversible proteasome inhibition. Its covalent binding mechanism [3] provides a sustained block of proteasome activity, making it a valuable tool for investigating the development of resistance to reversible inhibitors like bortezomib and for validating the activity of next-generation irreversible inhibitors [4].

Neuronal Vulnerability in Neurodegeneration Models

Incorporate epoxomicin as a reference compound in primary neuronal culture models of Parkinson's disease. The documented differential neurotoxicity on dopaminergic vs. GABAergic neurons [5] provides a benchmark for comparing the effects of genetic or pharmacological interventions on neuronal susceptibility to proteasomal stress, a key aspect of disease pathogenesis.

Application
Selection Property
Validation Focus
Calpain-confounded proteasome research
Reported lack of calpain inhibition at ≤50 µM
Calpain activity control assays
MHC class I antigen presentation studies
Reported epitope-specific modulation at 0.5-1 µM
Epitope presentation profiling
Sustained target engagement and resistance research
Irreversible covalent binding profile
Sustained proteasome inhibition verification
Neurodegeneration model benchmarking
Reported differential neurotoxicity profile
Dopaminergic vs. GABAergic neuron viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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